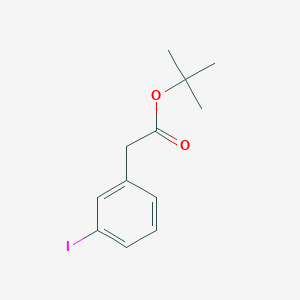

(3-碘苯基)乙酸叔丁酯

描述

“(3-Iodophenyl)acetic acid tert-butyl ester” is an ester derivative of (3-iodophenyl)acetic acid . It has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol .

Synthesis Analysis

Tertiary butyl esters can be synthesized using flow microreactor systems . This method introduces the tert-butoxycarbonyl group into a variety of organic compounds . The transesterification of β-keto esters is another useful transformation in organic synthesis .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups, such as acid chlorides, through reaction with SOCl2 .科学研究应用

1. 有机合成中叔丁酯的脱保护

(3-碘苯基)乙酸叔丁酯与有机合成中叔丁酯的脱保护相关。李等人(2006 年)的一项研究讨论了磷酸水溶液如何作为一种有效且环境友好的试剂,用于脱保护叔丁基氨基甲酸酯、叔丁酯和叔丁醚,突出了此类酯在涉及酸敏感基团的复杂有机合成中的相关性 (李等人,2006 年)。

2. 螺环吲哚内酯的合成

霍奇斯等人(2004 年)的另一项研究展示了使用叔丁基[2-(亚苄基氨基)苯基]乙酸和随后的 C3 烷基化合成螺环吲哚内酯,展示了叔丁酯在合成复杂有机化合物中的应用 (霍奇斯等人,2004 年)。

3. 在 o-氨基苯基乙酸酯合成中的作用

在药物化学领域,像 (3-碘苯基)乙酸叔丁酯这样的叔丁酯在 o-氨基苯基乙酸酯的合成中发挥作用,正如约翰逊和阿里斯托夫(1990 年)的一项研究中所证明的,该研究进一步强调了它们在复杂化学反应中的用途 (约翰逊和阿里斯托夫,1990 年)。

4. 合成和在植物生长中的生物活性

片山(2000 年)的一项研究探讨了 4-氯吲哚-3-乙酸及其酯(包括叔丁酯)的合成,以研究它们在促进植物生长中的生物活性,突出了此类化合物的潜在农业应用 (片山,2000 年)。

5. 有机反应中的催化

李等人(2014 年)的研究提出了一种使用苯硼酸、乙酸钯和三苯基膦作为催化剂体系从硼酸合成叔丁酯的新方案。这项研究表明了叔丁酯在催化有机反应中的作用 (李等人,2014 年)。

6. 在聚合物化学中的应用

Hotta 等人(2020 年)证明叔丁酯在阳离子共聚中充当链转移剂,表明这些酯在聚合物化学中的重要性 (Hotta 等人,2020 年)。

作用机制

Target of Action

Similar compounds, such as tert-butyl acetate, are known to be used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Mode of Action

It’s worth noting that tert-butyl acetate, a related compound, is used as a solvent in various industrial applications . It’s plausible that tert-Butyl 2-(3-iodophenyl)acetate may share similar chemical properties and thus have a similar mode of action.

Biochemical Pathways

Related compounds like tert-butyl acetate have been used in catalytic direct amidation reactions . This suggests that tert-Butyl 2-(3-iodophenyl)acetate might also be involved in similar chemical reactions or pathways.

Pharmacokinetics

The related compound, tert-butyl acetate, is known to be a colorless, flammable liquid with a fruity odor . Its solubility in water is relatively low, which could potentially impact its bioavailability .

Result of Action

It’s worth noting that related compounds like tert-butyl acetate are used as solvents in various industrial applications, suggesting that tert-butyl 2-(3-iodophenyl)acetate may have similar uses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl 2-(3-iodophenyl)acetate. For instance, the related compound tert-butyl acetate is flammable, and its use is subject to safety considerations . Additionally, its volatility could be influenced by temperature and pressure .

属性

IUPAC Name |

tert-butyl 2-(3-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULKTPAMXJVFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)

![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)

![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)